

A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Methoxyquinoline Analogs

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Compound of Interest

Compound Name: **8-Methoxyquinoline**

Cat. No.: **B1362559**

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The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.^[1] The introduction of a methoxy group at the 8th position (**8-methoxyquinoline**) significantly influences the molecule's electronic and steric properties, leading to a diverse range of pharmacological activities. This guide provides a comparative analysis of **8-methoxyquinoline** analogs, focusing on their structure-activity relationships in anticancer, antimicrobial, and antimalarial applications, supported by experimental data and detailed protocols.

Structure-Activity Relationship (SAR) Analysis

The biological activity of **8-methoxyquinoline** derivatives is highly dependent on the nature and position of substituents on the quinoline core.^[2] Modifications can drastically alter the compound's potency, selectivity, and pharmacokinetic profile.

Anticancer Activity:

The anticancer potential of quinoline derivatives is often linked to their ability to induce apoptosis, inhibit cell migration, or act as angiogenesis inhibitors.^[1] For **8-methoxyquinoline** and its closely related 8-hydroxyquinoline analogs, several key SAR trends have been observed:

- Substitution at C2 and C4: The introduction of various groups at these positions on the pyridine half of the quinoline ring significantly impacts cytotoxicity. For instance, replacing a hydroxyl group at C8 with alkoxy groups can increase cytotoxicity against certain cancer cell lines like K562.[3] Furthermore, a methyl group at the C2' position of a hybrid 8-hydroxyquinoline-1,4-naphthoquinone molecule showed the highest cytotoxicity against several tested cancer cell lines.[4]
- Substitution at C5 and C7: The benzene portion of the scaffold is also a critical area for modification. Electron-withdrawing groups at the C5 position, such as chloro or nitro groups, have been shown to enhance anticancer activity.[5] For example, a compound with two bromo groups at the 5th and 7th positions of a quinoline moiety emerged as the most potent in a series of antimicrobial agents, suggesting that bulky, electron-withdrawing groups can enhance bioactivity.[6]
- Hybrid Molecules: Linking the **8-methoxyquinoline** scaffold with other pharmacophores can lead to compounds with enhanced potency. This strategy aims to create drug candidates with dual modes of action to overcome toxicity and drug resistance.[7]

Antimicrobial Activity:

8-methoxyquinoline and its analogs have demonstrated significant potential as antibacterial and antifungal agents. The mechanism is often related to their ability to chelate metal ions, which are essential for microbial enzyme function.[8]

- Parent Compound: **8-methoxyquinoline** itself has shown strong antifungal activity against *Aspergillus flavus* and *Aspergillus niger*, and potent antibacterial activity against *Bacillus subtilis* and *Salmonella typhi*.[9]
- Effect of Nitro Group: The introduction of a nitro group at the C5 position (5-Nitro-**8-methoxyquinoline**) was found to decrease the antimicrobial potency compared to the parent **8-methoxyquinoline**.[9]
- Comparison with 8-Hydroxyquinoline (8-HQ): 8-HQ is a well-known antimicrobial agent. Its activity is often attributed to its metal chelating properties.[10][11] The methoxy analog, while active, may exhibit different chelating properties and consequently, a different activity

spectrum. The potent activity of 8-HQ against resistant pathogens like *Staphylococcus aureus* highlights the importance of the group at the 8th position.[10]

Antimalarial Activity:

The 8-amino-6-methoxyquinoline scaffold is a core component of established antimalarial drugs like primaquine and tafenoquine.[12] SAR studies in this area focus on modifications of the side chain attached to the amino group.

- **Linker and Side Chain Modification:** In a series of 8-amino-6-methoxyquinoline-tetrazole hybrids, the linker between the quinoline and tetrazole moieties, as well as the lipophilicity of the side chains, strongly influenced antiplasmodial activity.[12]
- **Lipophilicity:** Generally, an increase in the lipophilicity of the side chain led to improved activity against *Plasmodium falciparum*. For example, compounds with highly lipophilic and voluminous side chains, such as 2,4-dichlorophenyl and 3,4-dichlorophenyl, were among the most active and selective in a tested series.[12]

Comparative Data of 8-Methoxyquinoline Analogs

Table 1: Anticancer Activity of Quinoline Analogs

Compound/Analog	Cell Line	IC50 (µM)	Key Structural Features	Reference
8-Hydroxy-2-quinolinicarbalddehyde	Hep3B	~3.9 (6.25 µg/mL)	Hydroxyl at C8, Aldehyde at C2	[3]
8-Benzylxy-2-methylquinoline	K562	25 µg/mL	Benzylxy at C8, Methyl at C2	[3]
1,4-Naphthoquinone-8-hydroxyquinoline hybrid (Compound 6)	A549 (Lung)	1.83 ± 0.11	Methyl group at C2' of quinoline	[4]
1,4-Naphthoquinone-8-hydroxyquinoline hybrid (Compound 5)	A549 (Lung)	3.33 ± 0.20	Hydrogen at C2' of quinoline	[4]

Table 2: Antimicrobial Activity of **8-Methoxyquinoline** Analogs

Compound	Organism	Activity	Key Structural Features	Reference
8-Methoxyquinoline	Aspergillus flavus	Strong Antifungal	Methoxy at C8	[9]
8-Methoxyquinoline	Bacillus subtilis	Strong Antibacterial	Methoxy at C8	[9]
5-Nitro-8-Methoxyquinoline	Aspergillus flavus	Less Active than parent	Methoxy at C8, Nitro at C5	[9]
5-Nitro-8-Methoxyquinoline	Bacillus subtilis	Less Active than parent	Methoxy at C8, Nitro at C5	[9]
8-Hydroxyquinoline (8-HQ)	Staphylococcus aureus	MIC: 27.58 μ M	Hydroxyl at C8	[10]

Table 3: Antimalarial Activity of 8-Amino-6-Methoxyquinoline Analogs

Compound	P. falciparum NF54 IC50 (μ M)	L-6 cells IC50 (μ M)	Selectivity Index (SI)	Key Structural Features	Reference
17	0.324	104.1	321.3	Methyl linker, 2,4- dichlorophen yl side chain	[12]
18	0.390	124.1	318.3	Methyl linker, 3,4- dichlorophen yl side chain	[12]
21	1.26	54.73	43.4	Methyl linker, 1-naphthyl side chain	[12]
14	5.12	>280	>54.7	Methyl linker, phenyl side chain	[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for key assays.

1. MTT Cytotoxicity Assay (Anticancer)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The **8-methoxyquinoline** analogs are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
- Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[\[2\]](#)

2. Broth Microdilution Assay (Antimicrobial)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5×10^5 CFU/mL).
- Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
- Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3. Luminescence-Based Kinase Assay

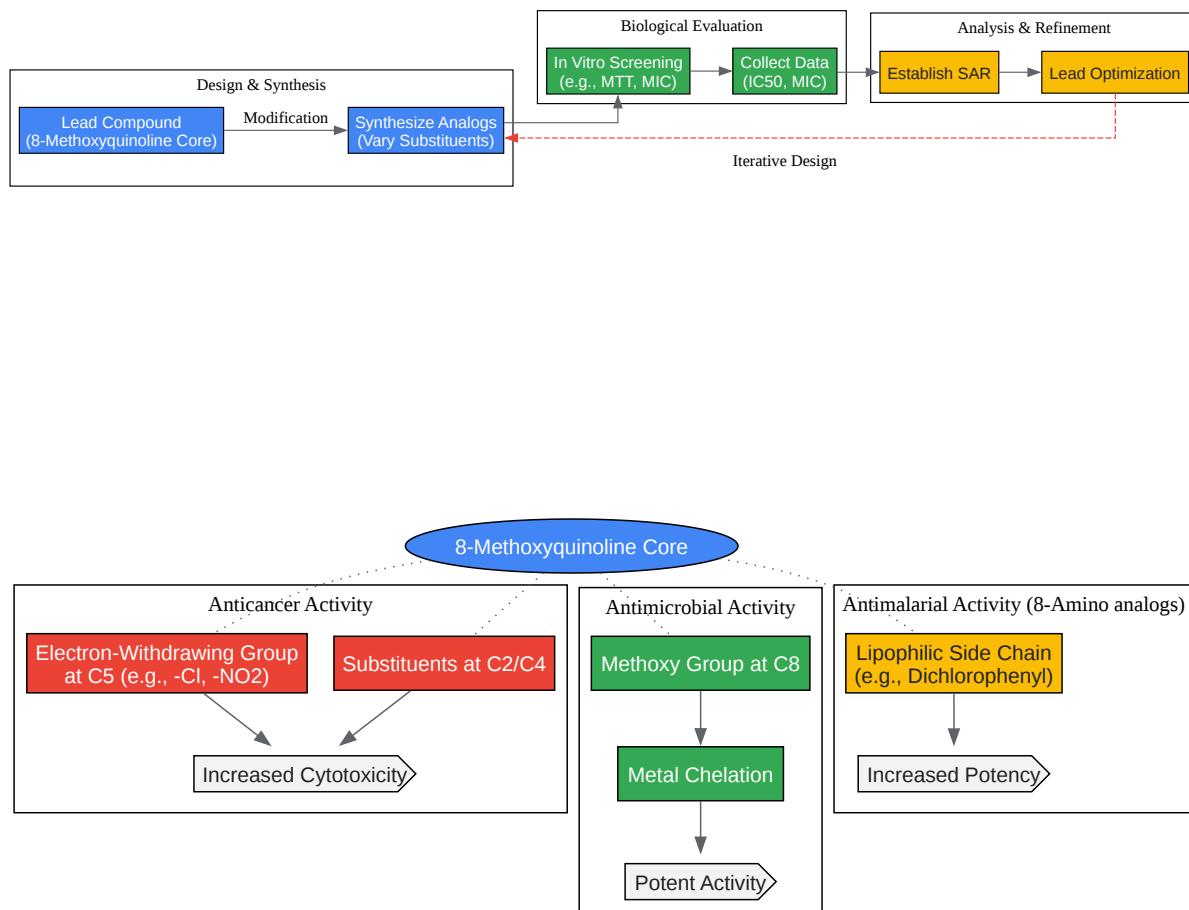
This assay is used to assess the kinase inhibitory potential of compounds.

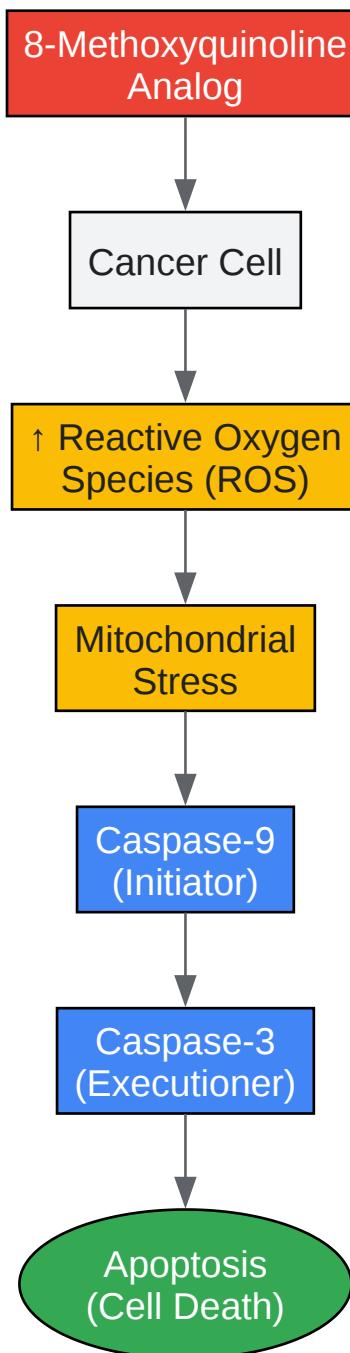
- Reaction Setup: The kinase enzyme, its specific substrate, and ATP are mixed in a kinase buffer.
- Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

- Incubation: The reaction is incubated at a specific temperature for a defined period (e.g., 60 minutes at 30°C).
- Detection: A reagent that detects the amount of ADP produced (which correlates with kinase activity) is added. The luminescence signal is measured, which is inversely proportional to the kinase activity.
- Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.[\[2\]](#)

Visualizations

General SAR Workflow





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